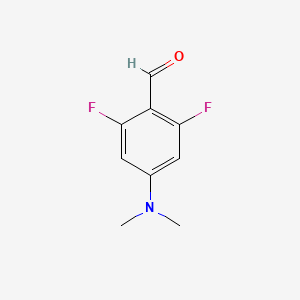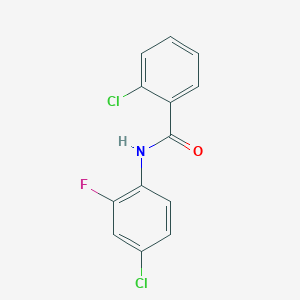
(5-Chloro-2-methoxybenzene-1,3-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6-bis(hydroxymethyl)anisole is an organic compound with the molecular formula C9H11ClO3 and a molecular weight of 202.63 g/mol . This compound is characterized by the presence of a chloro group, two hydroxymethyl groups, and a methoxy group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis(hydroxymethyl)anisole typically involves the chlorination of 2,6-bis(hydroxymethyl)anisole. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2,6-bis(hydroxymethyl)anisole may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-bis(hydroxymethyl)anisole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 4-Chloro-2,6-bis(methyl)anisole using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 4-Chloro-2,6-bis(formyl)anisole or 4-Chloro-2,6-bis(carboxy)anisole.
Reduction: 4-Chloro-2,6-bis(methyl)anisole.
Substitution: 4-Methoxy-2,6-bis(hydroxymethyl)anisole.
Scientific Research Applications
4-Chloro-2,6-bis(hydroxymethyl)anisole is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-bis(hydroxymethyl)anisole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxymethyl groups can form hydrogen bonds with active sites, while the chloro and methoxy groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(hydroxymethyl)anisole: Lacks the chloro group, making it less reactive in certain substitution reactions.
4-Chloro-2,6-dimethylanisole: Contains methyl groups instead of hydroxymethyl groups, affecting its solubility and reactivity.
4-Methoxy-2,6-bis(hydroxymethyl)anisole: Has a methoxy group instead of a chloro group, altering its chemical behavior.
Uniqueness
4-Chloro-2,6-bis(hydroxymethyl)anisole is unique due to the presence of both chloro and hydroxymethyl groups, which provide a balance of reactivity and stability. This combination allows for versatile applications in various chemical reactions and research fields .
Properties
CAS No. |
6641-05-0 |
|---|---|
Molecular Formula |
C9H11ClO3 |
Molecular Weight |
202.63 g/mol |
IUPAC Name |
[5-chloro-3-(hydroxymethyl)-2-methoxyphenyl]methanol |
InChI |
InChI=1S/C9H11ClO3/c1-13-9-6(4-11)2-8(10)3-7(9)5-12/h2-3,11-12H,4-5H2,1H3 |
InChI Key |
QZNGVUKULMAKJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1CO)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















